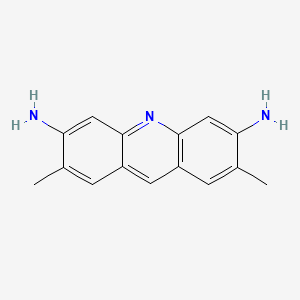

2,7-Dimethylacridine-3,6-diamine

Vue d'ensemble

Description

Méthodes De Préparation

2,7-Dimethylacridine-3,6-diamine can be synthesized through several methods. One common synthetic route involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These compounds are then cyclized using polyphosphoric acid to yield acridone derivatives . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2,7-Dimethylacridine-3,6-diamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form reduced acridine derivatives.

Substitution: This compound undergoes N-alkylation with alkyl iodides to form alkyl acridinium iodides, which can be further transformed by the action of alkaline potassium ferricyanide to N-alkyl acridones. Common reagents used in these reactions include alkyl iodides, potassium ferricyanide, and sulfuric acid.

Applications De Recherche Scientifique

Biological Research

Anticancer Properties

2,7-Dimethylacridine-3,6-diamine has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells, particularly those with p53 mutations. The compound’s ability to interact with cellular processes makes it a candidate for further studies in cancer therapeutics .

Cell Imaging and Cytotoxicity

Recent studies have demonstrated the efficacy of acridine yellow in live cell imaging. In experiments involving breast cancer cell lines (e.g., MDA-MB-231), hybrid gels incorporating this compound were utilized for imaging purposes. These gels exhibited significant cytotoxicity and were characterized through various methods including fluorescence spectroscopy and rheological studies .

Material Science

Development of Hybrid Gels

The compound is employed in the synthesis of complex-luminogen mixed gels (CLMGs). These gels combine this compound with metal complexes for enhanced properties. The study of these gels has revealed their potential use in drug delivery systems and as scaffolds for tissue engineering due to their biocompatibility and tunable properties .

Analytical Chemistry

Fluorescent Sensing Applications

Acridine yellow has been utilized in the development of highly selective fluorescent sensors for detecting nitroaromatic compounds such as picric acid. A novel binuclear Zn II-metallacycle based on this compound was synthesized, showcasing a fluorescence quenching effect that allows for high-fidelity detection of target analytes . This application is particularly relevant in environmental monitoring and safety assessments.

Data Table: Summary of Applications

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in real-world scenarios:

- Cancer Therapeutics : A study involving the use of acridine yellow in combination with other agents showed enhanced apoptosis rates in specific cancer cell lines, suggesting a synergistic effect that warrants further investigation.

- Live Cell Imaging Techniques : The development of CLMGs incorporating this compound has led to innovative imaging techniques that allow researchers to observe cellular processes in real-time without significant cytotoxic effects.

- Environmental Monitoring : The fluorescent sensor developed using this compound has been successfully tested in field conditions, providing a reliable method for detecting hazardous substances in various environments.

Mécanisme D'action

2,7-Dimethylacridine-3,6-diamine exerts its effects primarily through its ability to intercalate DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of enzymes such as topoisomerase and telomerase . Additionally, this compound blocks glioblastoma growth via dual inhibition of epidermal growth factor receptor and protein kinase C kinases . These mechanisms make it a potent anti-tumor agent and a useful tool in various biological and medical applications.

Comparaison Avec Des Composés Similaires

2,7-Dimethylacridine-3,6-diamine is similar to other acridine derivatives such as acridine orange and acridone . it is unique in its strong bluish-green fluorescence and its specific applications as a fluorescent stain and probe . Other similar compounds include:

Acridine Orange: Used as a fluorescent dye and mutagen in microbiology.

Amsacrine: An anti-tumor agent that intercalates DNA and inhibits topoisomerase.

Triazoloacridone: Another anti-tumor agent with similar mechanisms of action.

This compound stands out due to its specific fluorescence properties and its wide range of applications in scientific research and industry.

Activité Biologique

2,7-Dimethylacridine-3,6-diamine, also known as Acridine Yellow G, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and microbiology.

This compound is characterized by its acridine structure, which contributes to its unique biological properties. The compound's chemical formula is and it is often studied in the form of its hydrochloride salt.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, particularly glioblastoma cells. The mechanism involves blocking critical signaling pathways:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR leads to reduced cell proliferation.

- Protein Kinase C (PKC) : This pathway is also inhibited, resulting in apoptosis and cell cycle arrest in malignant cells.

In animal studies, oral administration of the compound resulted in a notable reduction in tumor volumes without causing significant toxicity .

Mutagenic Properties

The compound also demonstrates mutagenic properties, making it useful in microbiological studies. Its ability to intercalate into DNA allows researchers to investigate DNA damage and repair mechanisms. This property has implications for understanding microbial resistance and genetic mutations .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Fluorescent Properties : The compound exhibits strong bluish-green fluorescence, which facilitates its use as a fluorescent probe in live cell imaging. This property allows for non-invasive monitoring of cellular processes such as pH changes within lysosomes .

- Selective Accumulation : Due to its cationic nature, the compound preferentially accumulates in acidic cellular compartments. This characteristic enhances its effectiveness as a probe for studying cellular environments .

Comparative Analysis

The following table compares this compound with other acridine derivatives regarding their biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acridine Orange | High | Fluorescent dye; DNA staining | More effective in live cell imaging |

| Ethidium Bromide | Moderate | DNA intercalator | Stronger mutagenic properties |

| 9-Aminoacridine | Moderate | Antitumor activity | Less fluorescent than Acridine Yellow G |

| Acriflavine | High | Antiseptic | Primarily antibacterial |

| This compound | High | Antitumor; Mutagenic | Dual functionality as a fluorescent probe and anticancer agent |

Case Studies

- Glioblastoma Treatment : A study demonstrated that treatment with this compound significantly reduced tumor growth in glioblastoma models. The study highlighted the compound's ability to induce apoptosis through EGFR and PKC pathway inhibition .

- Microbial Studies : Research focusing on the mutagenic effects of the compound revealed insights into DNA damage repair mechanisms in bacteria. These findings are crucial for understanding microbial resistance patterns .

Propriétés

IUPAC Name |

2,7-dimethylacridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16/h3-7H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJYCKSBMCGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-49-9 (mono-hydrochloride) | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059046 | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-26-2 | |

| Record name | 3,6-Diamino-2,7-dimethylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylacridine-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.